2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine

Description

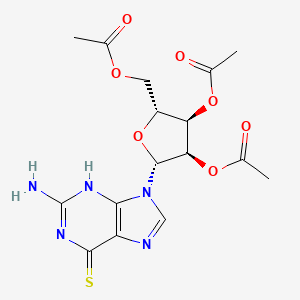

2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine is a complex organic compound with the molecular formula C16H19N5O7S. It is an off-white solid with a melting point of 245-248°C . This compound is a derivative of 6-mercaptopurine, a well-known chemotherapeutic agent used in the treatment of leukemia and other cancers.

Structure

3D Structure

Properties

CAS No. |

2946-36-3 |

|---|---|

Molecular Formula |

C16H19N5O7S |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |

InChI Key |

BZOOEMDKUJHUEP-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |

Synonyms |

6-Thio-guanosine 2’,3’,5’-Triacetate; Tri-O-acetylthioguanosine; NSC 70389 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine involves multiple steps, starting from 6-mercaptopurine. The key steps include:

Acetylation: The ribofuranosyl moiety is acetylated to protect the hydroxyl groups.

Glycosylation: The acetylated ribofuranosyl group is then attached to the purine base at the 9-position.

Deprotection: The acetyl groups are removed to yield the final product.

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert it back to its thiol form.

Scientific Research Applications

2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study nucleic acid interactions and enzyme activities.

Medicine: Its derivatives are investigated for their potential as antiviral and anticancer agents.

Industry: It is used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), disrupting nucleotide synthesis pathways .

Comparison with Similar Compounds

Similar compounds include:

6-Mercaptopurine: A parent compound used in chemotherapy.

2-Amino-6-methylmercaptopurine: A derivative with similar biological activities.

2-Amino-6-mercaptopurine riboside: Another riboside derivative with distinct pharmacological properties

2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine is unique due to its specific acetylated ribofuranosyl moiety, which enhances its stability and bioavailability compared to its non-acetylated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.